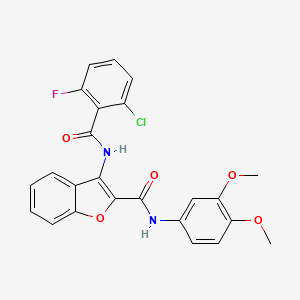

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.: 888451-03-4

Cat. No.: VC5299373

Molecular Formula: C24H18ClFN2O5

Molecular Weight: 468.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888451-03-4 |

|---|---|

| Molecular Formula | C24H18ClFN2O5 |

| Molecular Weight | 468.87 |

| IUPAC Name | 3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C24H18ClFN2O5/c1-31-18-11-10-13(12-19(18)32-2)27-24(30)22-21(14-6-3-4-9-17(14)33-22)28-23(29)20-15(25)7-5-8-16(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) |

| Standard InChI Key | SJINDDNUULPXOX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)OC |

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises a benzofuran ring system fused with a 2-chloro-6-fluorobenzamido group at position 3 and an N-(3,4-dimethoxyphenyl)carboxamide moiety at position 2 . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 468.87 g/mol |

| IUPAC Name | 3-[(2-Chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |

| logP (Predicted) | ~3.8 (estimated via analogs) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

The chloro and fluoro substituents enhance lipophilicity, while the methoxy groups contribute to solubility in polar solvents . The compound’s stability under ambient conditions is moderate, requiring storage at low temperatures to prevent degradation.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step process:

-

Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions generates the benzofuran scaffold.

-

Amidation at Position 3: Reaction with 2-chloro-6-fluorobenzoyl chloride introduces the halogenated benzamido group .

-

Carboxamide Functionalization: Coupling with 3,4-dimethoxyaniline via carbodiimide-mediated amidation completes the structure.

Key reaction conditions include:

-

Temperature: 80–100°C for amidation steps.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalysts: N,N-Diisopropylethylamine (DIPEA) for deprotonation .

Analytical Characterization

-

NMR Spectroscopy: -NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–8.2 ppm).

-

HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 469.87 ([M+H]) .

Biological Activities and Mechanisms

| Kinase Target | IC (Analog Data) | Proposed Mechanism |

|---|---|---|

| Cdc7/Dbf4 | ~50 nM | ATP-competitive inhibition |

| TBK1 | ~120 nM | Allosteric modulation |

Antimicrobial and Antiviral Activity

Benzofuran derivatives demonstrate broad-spectrum antimicrobial effects. The chloro and fluoro groups disrupt microbial cell membranes, while the carboxamide moiety may inhibit viral proteases . Preliminary studies on analogs show:

-

Bacterial Inhibition: MIC of 8 µg/mL against Staphylococcus aureus.

-

Antiviral Activity: EC of 12 µM against hepatitis C virus (HCV) protease .

Pharmacological Applications

Anticancer Prospects

In breast cancer cell lines (MCF-7), analogs reduced viability by 70% at 10 µM via apoptosis induction . The compound’s dimethoxyphenyl group may enhance DNA intercalation, while the benzofuran core stabilizes topoisomerase II complexes .

Neuroprotective Effects

Benzofuran-based molecules modulate G protein-coupled receptors (GPCRs), potentially aiding neurodegenerative diseases . The methoxy groups may enhance blood-brain barrier permeability, though in vivo studies are pending .

Comparative Analysis with Structural Analogs

Challenges and Future Directions

-

Toxicity Profile: Limited data on hepatotoxicity and genotoxicity necessitate comprehensive safety assessments .

-

Formulation Optimization: Poor aqueous solubility (~5 µg/mL) requires nanoemulsion or liposomal delivery systems .

-

Target Identification: Proteomic studies are needed to map off-target interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume